molecular formula C18H14N2O4 B2997411 N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide CAS No. 444067-58-7

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B2997411
CAS No.: 444067-58-7
M. Wt: 322.32
InChI Key: TYLQUYFQIWKRFY-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)naphthalene-2-carboxamide is a chemical compound of significant interest in specialized research and development. This compound is part of the naphthalenecarboxanilide family, which are the subject of ongoing scientific investigation for their potential as multi-target agents. In research settings, structurally similar naphthalenecarboxanilides have demonstrated notable antibacterial and antimycobacterial properties. Studies on these analogues show they are active against a spectrum of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and mycobacteria, with some compounds exhibiting activity comparable to clinical standards like ampicillin . The mechanism of action for this class of compounds is under investigation but may involve the inhibition of bacterial enzymes or interference with multiple metabolic pathways, positioning them as potential multi-target antimicrobial agents . Beyond microbiology, related hydroxynaphthalene-carboxanilides have also been explored for their ability to inhibit photosynthetic electron transport (PET) in chloroplasts, indicating potential value as biochemical tools in plant science research . The presence of the amide group and specific ring substitutions are crucial for the lipophilicity and electronic characteristics that drive these biological interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-9-8-15(20(22)23)11-16(17)19-18(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQUYFQIWKRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:

    Amidation: The nitrated compound is then reacted with naphthalene-2-carboxylic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)naphthalene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:
  • Substituent Position and Electronic Effects :
    • Ortho-substituted derivatives (e.g., 2a, 4a) show enhanced antibacterial activity due to optimized steric and electronic interactions with bacterial targets .
    • The 5-nitro group in the target compound and HC2134 is electron-withdrawing, which may enhance binding to hydrophobic pockets in microbial enzymes .
  • Lipophilicity: Compounds with log K values near 0.73 (e.g., 4a) exhibit peak antimycobacterial activity; deviations reduce efficacy .
  • Structural Modifications :
    • Replacement of the hydroxyl group (as in 8b or 4a) with a methoxy or nitro group (as in the target) may reduce PET inhibition but improve metabolic stability .
    • The azo group in Pigment Red 23 shifts the application from pharmacology to industrial dyes, highlighting the importance of functional groups in determining utility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound HC2134 8b Pigment Red 23
Molecular Weight ~352.3 (estimated) 434.4 312.3 487.42
Log P (Lipophilicity) ~3.5 (predicted) Not reported 1.8 (experimental) 4.2 (estimated)
Key Substituents 2-OCH₃, 5-NO₂ 2-OCH₃, 5-NO₂, isochromene 3-NO₂, 3-OH 3-NO₂, 2-OCH₃, azo group
Bioactivity Inference: Moderate lipophilicity may balance membrane permeability and solubility MIC₅₀ = 12.5 µM (Mab) IC₅₀ = 1.2 µM (PET) No significant bioactivity

Methodological Considerations

  • PET Inhibition Assays : Conducted in spinach chloroplasts (Spinacia oleracea), measuring electron transport chain disruption .
  • Antimicrobial Testing : MIC values determined against Staphylococcus spp. and mycobacteria, with isoniazid and ampicillin as standards .
  • Cytotoxicity : Promising compounds (e.g., 2a, 4a) were tested on THP-1 cells to exclude general toxicity .

Biological Activity

N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone substituted with a methoxy group, a nitro group, and a carboxamide functional group. These structural components contribute to its chemical reactivity and biological activity.

The mechanism of action of this compound involves several pathways:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating biochemical pathways crucial for cellular function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective minimum inhibitory concentration (MIC) values .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may exhibit antiproliferative effects against several types of cancer cells. This activity is likely linked to its ability to induce oxidative stress and DNA damage in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound showed potent antibacterial activity against various strains, including MRSA. The MIC values were significantly lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Antitumor Activity : In vitro assays indicated that the compound inhibited the growth of human cancer cell lines. It was found to induce apoptosis through ROS generation and mitochondrial dysfunction, similar to other naphthoquinone derivatives .
  • Mechanistic Insights : Research highlighted that the compound's nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive species that can damage cellular macromolecules, including DNA.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundHigh (effective against MRSA)Moderate (induces apoptosis)ROS generation, enzyme inhibition
3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamideModerateHigh (effective against breast cancer cells)DNA intercalation, topoisomerase inhibition
1-Hydroxy-N-(4-nitrophenylnaphthalene-2-carboxamide)LowHigh (promising antitumor agent)Oxidative stress induction

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